5-bromo-6-chloro-7-methyl-1H-indole is a chemical compound recognized for its significance in various scientific applications, particularly in medicinal chemistry. Its chemical structure includes a bromine atom at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 7-position of the indole ring system. The compound has a molecular formula of and a molecular weight of approximately 244.52 g/mol. The compound is classified under indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .
The synthesis of 5-bromo-6-chloro-7-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. A typical synthetic route includes:
The molecular structure of 5-bromo-6-chloro-7-methyl-1H-indole can be represented using various structural formulas:
CC1=C(Cl)C(Br)=CC2=C1NC=C2InChI=1S/C9H7BrClN/c1-5-4-8(10)9(11)6(5)2-3-12-7(4)8/h2-3,12H,1H3The compound exhibits a planar structure typical of indoles, with substituents positioned to influence its electronic properties and reactivity .
5-bromo-6-chloro-7-methyl-1H-indole can undergo various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives with enhanced biological activity .
The mechanism of action for compounds like 5-bromo-6-chloro-7-methyl-1H-indole often involves interactions with biological targets such as enzymes or receptors:
The physical and chemical properties of 5-bromo-6-chloro-7-methyl-1H-indole include:
These properties are essential for determining its handling, storage conditions, and application in various formulations .
The applications of 5-bromo-6-chloro-7-methyl-1H-indole span several scientific fields:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7